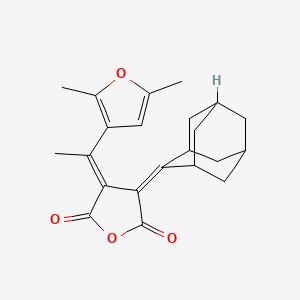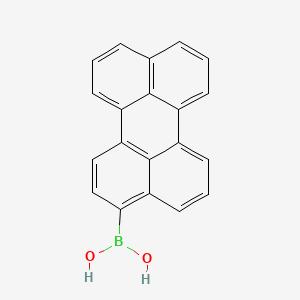
Perylene-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perylene-3-boronic acid is an organic boron compound . It has a molecular formula of C20H13BO2 and a molecular weight of 296.12700 . It is a white to slightly yellow solid, stable at room temperature . It dissolves in organic solvents and is an important organic boron reagent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a perylene core . The exact structural details are not available in the retrieved resources.Chemical Reactions Analysis
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with certain molecules, such as diols . This property is utilized in various chemical reactions and has found applications in areas like organic synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 296.12700 and a predicted density of 1.37±0.1g/ml . The predicted boiling point is 592.3±33.0℃ . It is soluble in organic solvents . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Photophysical Properties and Applications
Azaborine Derivatives : Perylene has been introduced as a new member of the azaborine family, with studies showing its ability to undergo reversible reduction and act as an efficient emitter in blue/turquoise regions, suggesting potential applications in optoelectronic devices (Kaehler et al., 2019).
Organic Electronics : Perylene-3,4,9,10-tetracarboxylic acid diimides (PDIs) are highlighted for their synthesis, physical properties, and utility in organic electronics, underscoring their significance in organic photovoltaic devices and field-effect transistors (Huang, Barlow, & Marder, 2011).
Optoelectronic Characterization : Research on perylene diimide (PDI) derivatives decorated with quinoline groups demonstrates their broad absorbance in the visible spectrum, indicating their potential as n-type semiconductor materials for organic photovoltaics (Aivali et al., 2019).
Material Science and Chemistry
Surface Chemistry : Studies on the immobilization of polycyclic aromatic hydrocarbons on boron-doped diamond surfaces using zirconium-phosphate-carbonate chemistry demonstrate innovative approaches to modifying surface properties for various applications (Mazur, Krysiński, & Blanchard, 2005).
Covalent Organic Frameworks : Research into the synthesis of crystalline microporous and mesoporous 2D covalent organic frameworks from boronic acid building blocks showcases the development of materials with high thermal stability, low density, and high porosity, which are beneficial for numerous applications including storage, filtration, and catalysis (Côté et al., 2007).
Biomedical Applications : Boronic acid polymers, including those derived from perylene-3-boronic acid, have shown promise in various biomedical applications, such as the treatment of diseases and the development of responsive biomaterials, highlighting their significant potential in medicine and healthcare (Cambre & Sumerlin, 2011).
Mécanisme D'action
Target of Action
Perylene-3-boronic acid primarily targets carbon-based compounds in its reactions . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation . The compound’s action in the SM coupling reaction leads to the formation of new carbon–carbon bonds, thereby affecting the structure and properties of the resulting compounds .
Pharmacokinetics
They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of release of the active boronic acid can affect the partitioning between cross-coupling and oxidative homo-coupling . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning . This is highly useful for the coupling of unstable substrates .
Safety and Hazards
While specific safety and hazard information for Perylene-3-boronic acid is not available, boronic acids in general may have some corrosive properties. They should be handled with care to avoid contact with skin and eyes, and used in well-ventilated areas to avoid inhalation of their gases or dust .
Orientations Futures
Boronic acids, including Perylene-3-boronic acid, are increasingly being utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also being used in areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of this compound and other boronic acids seems promising with potential for further exploration in these areas .
Analyse Biochimique
Biochemical Properties
Perylene-3-boronic acid is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Dosage Effects in Animal Models
It is known that boron was misconstrued as a toxic element for animals, which retarded the growth of boron-containing drug discovery in the last century .
Metabolic Pathways
Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols .
Propriétés
IUPAC Name |
perylen-3-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BO2/c22-21(23)18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11,22-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSSIZYLDGLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
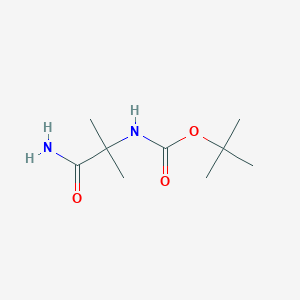
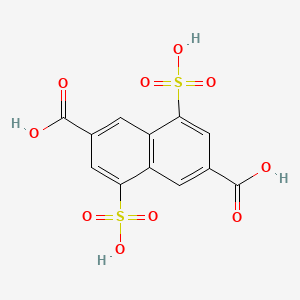
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)



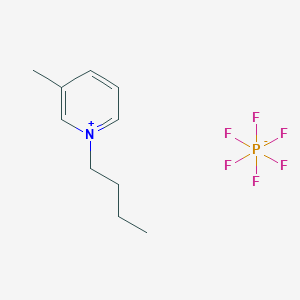


![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
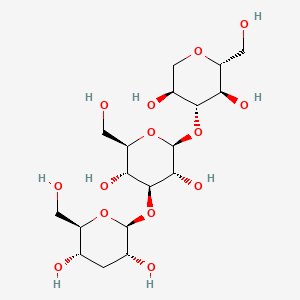
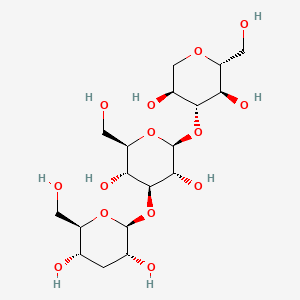
![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)
